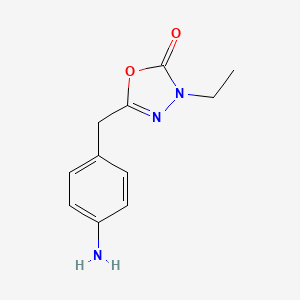![molecular formula C15H10N2O B15246287 Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
Indolo[1,2-a]quinoxalin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolo[1,2-a]quinoxalin-6(5H)-one is a heterocyclic compound that features a fused ring system combining indole and quinoxaline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Indolo[1,2-a]quinoxalin-6(5H)-one typically involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This methodology employs N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium(II) trifluoroacetate (Pd(OCOCF3)2) as a catalyst and copper(II) acetate (Cu(OAc)2) as an oxidant in toluene at 80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the palladium-catalyzed oxidative carbonylation process suggests its potential for industrial application.
Análisis De Reacciones Químicas
Types of Reactions: Indolo[1,2-a]quinoxalin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the indole moiety, can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for synthesizing complex heterocyclic structures.
Biology: It has shown promise in biological assays, particularly in DNA-intercalating studies.
Industry: The compound’s unique structural properties make it suitable for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Indolo[1,2-a]quinoxalin-6(5H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA replication process and leading to cytotoxic effects. Additionally, it can inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Indolo[2,3-b]quinoxaline: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms within the quinoxaline ring.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Another closely related compound, synthesized using similar palladium-catalyzed methodologies.
Uniqueness: Indolo[1,2-a]quinoxalin-6(5H)-one stands out due to its specific structural configuration, which imparts unique electronic properties and biological activities. Its ability to intercalate with DNA and inhibit enzymes makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C15H10N2O |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5H-indolo[1,2-a]quinoxalin-6-one |
InChI |
InChI=1S/C15H10N2O/c18-15-14-9-10-5-1-3-7-12(10)17(14)13-8-4-2-6-11(13)16-15/h1-9H,(H,16,18) |
Clave InChI |
RUPJXHXCKJPOQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3N2C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


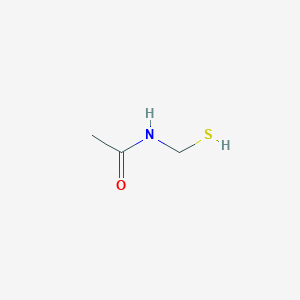

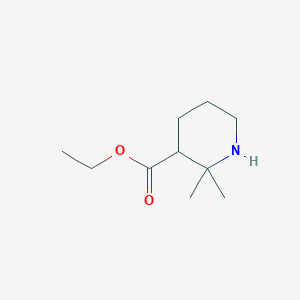
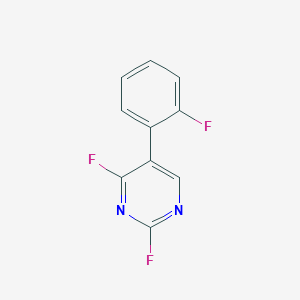
![6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)
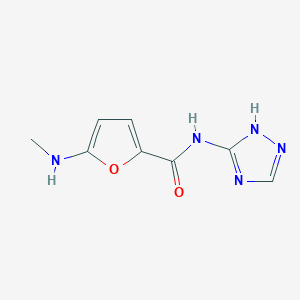

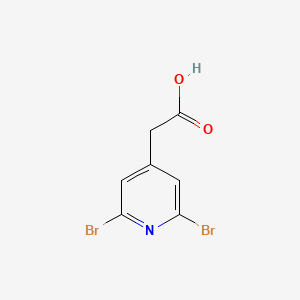
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B15246260.png)
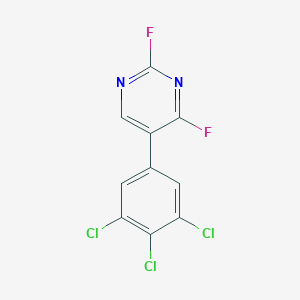
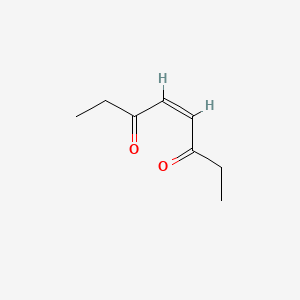

![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
